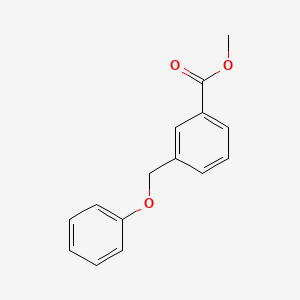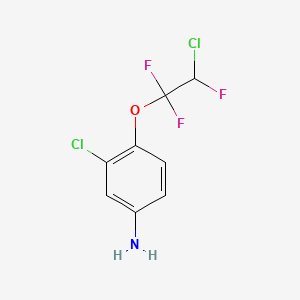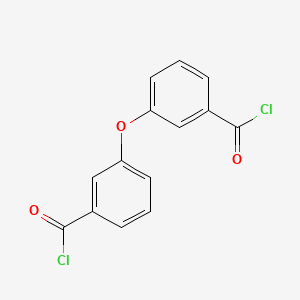
4-(4-Chlorophenyl)-2-hydroxypyridine, 95%
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2-hydroxypyridine, or 4-CPH, is an organic compound with a molecular weight of 167.56 g/mol. It is a colorless solid that is soluble in water and organic solvents. 4-CPH is an important intermediate in the synthesis of various pharmaceuticals and has been used as an intermediate in the synthesis of a variety of other compounds. 4-CPH has recently become a focus of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-CPH has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. In medicine, 4-CPH has been studied for its potential use as an antifungal agent, as well as for its potential to inhibit the growth of certain types of cancer cells. In biochemistry, 4-CPH has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In pharmacology, 4-CPH has been studied for its potential to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor.
Wirkmechanismus
The exact mechanism of action of 4-CPH is not yet fully understood. However, it is believed that 4-CPH acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), and modulates the activity of certain receptors, such as the serotonin 5-HT2A receptor.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-CPH are not yet fully understood. However, it is believed that 4-CPH may have antifungal and anti-cancer properties, and may also be able to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
4-CPH has several advantages for use in laboratory experiments, including its solubility in water and organic solvents, its low cost, and its stability under a wide range of conditions. However, 4-CPH also has some limitations, such as its potential to cause skin irritation and its potential to interact with other compounds.
Zukünftige Richtungen
There are many potential future directions for the research and development of 4-CPH. These include further investigation of its antifungal and anti-cancer properties, further exploration of its potential to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor, and further research into its potential to interact with other compounds. Additionally, further research into the mechanism of action of 4-CPH, as well as its biochemical and physiological effects, is needed in order to fully understand its potential applications.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEDERMVYXTQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597149 | |
| Record name | 4-(4-Chlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-hydroxypyridine | |
CAS RN |
1173155-38-8 | |
| Record name | 4-(4-Chlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide, 98%](/img/structure/B6321508.png)



![2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6321535.png)





